molecular formula C15H18N4O3 B2777199 1-methyl-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 1797015-72-5

1-methyl-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2777199
CAS No.: 1797015-72-5
M. Wt: 302.334
InChI Key: IQXVCRLRKYQNRM-UHFFFAOYSA-N
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Description

The compound “1-methyl-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-oxo-1,2-dihydropyridine-3-carboxamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Scientific Research Applications

Synthesis and Characterization

Novel Heterocyclic Compounds Synthesis

Research has been dedicated to synthesizing novel heterocyclic compounds that contain the pyrazolopyridine moiety, showing potential for improved biological activities. For example, the synthesis of novel 1,2,4‐Oxadiazole heterocyclic compounds involving pyranopyridine and related compounds has been explored, highlighting methods for creating compounds expected to exhibit better hypertensive activity (Kumar & Mashelker, 2007).

Chemical Functionalization

Studies have also focused on the functionalization reactions of related compounds, such as the conversion of 1H-pyrazole-3-carboxylic acid into different derivatives through reactions with diamines, demonstrating a methodological approach to synthesize structurally diverse compounds (Yıldırım et al., 2005).

Biological Evaluation and Potential Applications

Antimicrobial Activity

Some derivatives have been evaluated for their antimicrobial activity, showcasing potential in fighting against various bacterial and fungal strains. For instance, a study described the synthesis and antimicrobial evaluation of new 3-Hydroxy-6-methyl-4-oxo-4H -pyran-2- carboxamide derivatives, indicating their potential in treating infections (Aytemi̇r et al., 2003).

Anticancer and Anti-inflammatory Agents

Research into novel pyrazolopyrimidines derivatives has also been conducted, aiming to develop new anticancer and anti-5-lipoxygenase agents. This includes the synthesis of 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones and their evaluation for cytotoxic activities against cancer cell lines and 5-lipoxygenase inhibitory effects, revealing significant biological activities (Rahmouni et al., 2016).

Future Directions

The future directions for research on this compound could include determining its synthesis pathway, molecular structure, mechanism of action, and physical and chemical properties. Additionally, its potential applications in various fields could be explored .

Properties

IUPAC Name

1-methyl-N-[(1-methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methyl]-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3/c1-18-6-3-4-10(15(18)21)14(20)16-8-12-11-9-22-7-5-13(11)19(2)17-12/h3-4,6H,5,7-9H2,1-2H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQXVCRLRKYQNRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)NCC2=NN(C3=C2COCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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